molecular formula C13H8Li2N4O9S2 B12389504 dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

Cat. No.: B12389504
M. Wt: 442.3 g/mol
InChI Key: DLBFLQKQABVKGT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lucifer Yellow is typically synthesized by compounding it with carbohydrazide and preparing it as a lithium salt. The carbohydrazide group allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .

Industrial Production Methods

In industrial settings, Lucifer Yellow is produced by combining the appropriate precursors under controlled conditions to ensure the formation of the desired lithium salt. The process involves careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lucifer Yellow undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or structural modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in altered fluorescent properties, while substitution reactions can yield derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another widely used fluorescent dye with different excitation and emission wavelengths.

    Rhodamine: A fluorescent dye with distinct chemical properties and applications.

    Texas Red: Known for its strong fluorescence and stability.

Uniqueness

Lucifer Yellow is unique due to its high solubility in water, ability to form covalent bonds with biomolecules, and specific fluorescence properties. These characteristics make it particularly useful for applications requiring long-term visualization of cellular structures .

Properties

Molecular Formula

C13H8Li2N4O9S2

Molecular Weight

442.3 g/mol

IUPAC Name

dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

DLBFLQKQABVKGT-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Origin of Product

United States

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